molecular formula C9H9BrClNO2S B15325612 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B15325612
M. Wt: 310.60 g/mol
InChI Key: ILUWBXJYRNNCED-UHFFFAOYSA-N
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Description

1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring, a bromopyridine moiety, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromopyridine with cyclopropane-1-sulfonyl chloride under specific conditions. The reaction may require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The bromopyridine moiety allows for further functionalization through coupling reactions, enabling the synthesis of diverse chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile
  • 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbaldehyde

Uniqueness

1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, consequently, have different reactivity profiles and applications .

Properties

Molecular Formula

C9H9BrClNO2S

Molecular Weight

310.60 g/mol

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H9BrClNO2S/c10-7-2-1-5-12-8(7)6-9(3-4-9)15(11,13)14/h1-2,5H,3-4,6H2

InChI Key

ILUWBXJYRNNCED-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=N2)Br)S(=O)(=O)Cl

Origin of Product

United States

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